molecular formula C17H17N7 B12242966 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12242966
M. Wt: 319.4 g/mol
InChI Key: XZPDSNURBMZVLA-UHFFFAOYSA-N
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Description

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a pyridine-3-carbonitrile group. The presence of these functional groups makes it a potential candidate for various biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. One common method involves the reaction of 2-methylimidazo[1,2-b]pyridazin-6-amine with appropriate reagents to introduce the piperazine and pyridine-3-carbonitrile groups . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under inert atmosphere and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific properties and potential biological activities. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for therapeutic applications, particularly in the treatment of diseases such as multiple myeloma .

Properties

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

IUPAC Name

6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H17N7/c1-13-12-24-16(20-13)4-5-17(21-24)23-8-6-22(7-9-23)15-3-2-14(10-18)11-19-15/h2-5,11-12H,6-9H2,1H3

InChI Key

XZPDSNURBMZVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N

Origin of Product

United States

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